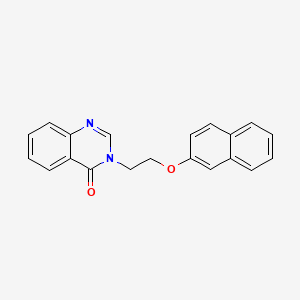
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, with a naphthalenyloxyethyl side chain. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Naphthalenyloxyethyl Side Chain: The naphthalenyloxyethyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinazolinone derivative with 2-(2-naphthalenyloxy)ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core or the naphthalenyloxyethyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and physical properties.
科学研究应用
Chemistry
In chemistry, 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine
In medicinal chemistry, 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is explored for its potential therapeutic properties. Compounds with similar structures have shown promise as anticancer, antiviral, and anti-inflammatory agents. Ongoing research aims to elucidate its pharmacological profile and therapeutic potential.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials, making them more durable and efficient.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular processes and pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone, 3-(2-(2-phenoxy)ethyl)-: Similar structure but with a phenoxyethyl side chain instead of a naphthalenyloxyethyl group.
4(3H)-Quinazolinone, 3-(2-(2-biphenylyloxy)ethyl)-: Features a biphenylyloxyethyl side chain, offering different chemical properties.
4(3H)-Quinazolinone, 3-(2-(2-benzyloxy)ethyl)-: Contains a benzyloxyethyl side chain, which can influence its reactivity and biological activity.
Uniqueness
The presence of the naphthalenyloxyethyl side chain in 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- imparts unique chemical and physical properties to the compound. This structural feature can enhance its interactions with biological targets and improve its stability in various environments, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
138841-14-2 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
3-(2-naphthalen-2-yloxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-18-7-3-4-8-19(18)21-14-22(20)11-12-24-17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13-14H,11-12H2 |
InChI 键 |
LPCHLQFOYKUQJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


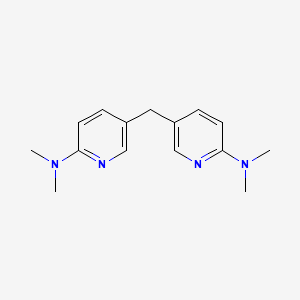
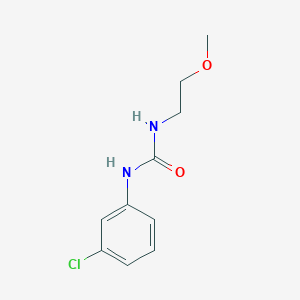
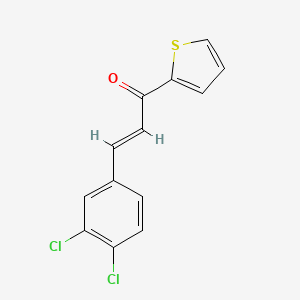
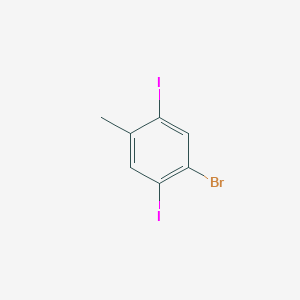
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)



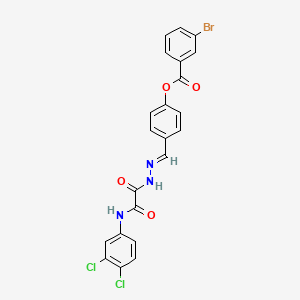
![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)



